

Unveiling Burnettramic Acid A: A Novel Antifungal Agent from Aspergillus burnettii

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Compound of Interest		
Compound Name:	Burnettramic acid A aglycone	
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A Technical Guide on the Discovery, Structure, and Biosynthesis of a Potent Pyrrolizidinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the persistent search for novel antimicrobial agents, the fungal kingdom remains a fertile ground for discovery. A notable recent addition to the arsenal of antifungal compounds is Burnettramic acid A, a unique bolaamphiphilic pyrrolizidinedione isolated from the Australian fungus Aspergillus burnettii.[1][2] This document provides a comprehensive technical overview of the discovery, structural elucidation, biological activity, and biosynthesis of Burnettramic acid A, intended for professionals in the fields of natural product chemistry, mycology, and drug development. The potent in vitro antifungal activity of Burnettramic acid A, particularly against clinically relevant pathogens, underscores its potential as a lead compound for the development of new antifungal therapies.[1][2]

Discovery and Isolation

Burnettramic acid A was first isolated from cultures of Aspergillus burnettii, a novel species identified from soil in the North Burnett region of Queensland, Australia.[1][2] The producing organism was cultivated on solid rice medium, and the resulting mycelial growth was extracted with organic solvents. A series of chromatographic separations, including solvent partitioning and high-performance liquid chromatography (HPLC), were employed to purify Burnettramic acid A.



Experimental Protocols: Isolation and Purification

- Fungal Cultivation: Aspergillus burnettii was cultured on autoclaved rice medium at 28°C for 14 days.
- Extraction: The culture material was extracted with a mixture of methanol and dichloromethane. The organic extract was then concentrated under reduced pressure.
- Solvent Partitioning: The crude extract was partitioned between n-hexane and methanol to remove nonpolar constituents.
- Chromatographic Separation: The methanolic fraction was subjected to reversed-phase column chromatography, followed by semi-preparative HPLC to yield pure Burnettramic acid A.

Structural Elucidation and Revision

The initial structure of Burnettramic acid A was determined through a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1][2] These analyses revealed a novel scaffold consisting of a β-D-mannose moiety linked to a pyrrolizidinedione unit via a long, 26-carbon polyketide chain.[1][2]

Subsequent research led to a revision of the initial structure of Burnettramic acid A.[3][4] Through detailed re-analysis of NMR data and chemical derivatization, including Mosher's ester analysis and Marfey's method, the absolute configurations of several stereocenters in the aglycone moiety were definitively established.[3][4]

Quantitative Data: Spectroscopic Analysis

Table 1: NMR Spectroscopic Data for Burnettramic Acid A (Revised Structure) in CD₃OD[4]



Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
Pyrrolizidinedione Moiety		
2'	59.8	4.25 (m)
3'	36.5	2.45 (m), 2.15 (m)
4'	70.1	4.50 (m)
5'	175.2	
6'	45.2	3.60 (m), 3.40 (m)
7'	205.1	
8'	88.9	_
Polyketide Chain		_
2	172.5	
3	42.1	2.60 (m)
4	68.2	3.80 (m)
5	36.1	1.55 (m)
6	71.5	3.55 (m)
16	130.5	5.40 (m)
17	130.1	5.35 (m)
21	68.9	3.70 (m)
26	14.2	0.90 (t, 7.0)
Mannose Moiety		
1"	100.5	4.75 (d, 1.5)



2"	71.2	3.90 (dd, 3.5, 1.5)
3"	72.1	3.75 (dd, 9.0, 3.5)
4"	68.0	3.65 (t, 9.0)
5"	74.5	3.50 (m)
6"	62.1	3.85 (m), 3.70 (m)

Mass Spectrometry Data: High-resolution electrospray ionization mass spectrometry (HRESIMS) of Burnettramic acid A revealed a protonated molecular ion [M+H]⁺ at m/z 770.5055, corresponding to the molecular formula C₄₁H₇₁NO₁₂.[4]

Biological Activity

Burnettramic acid A exhibits potent antifungal activity, particularly against pathogenic yeasts such as Candida albicans and Saccharomyces cerevisiae, with IC₅₀ values comparable to the commercial antifungal drug amphotericin B.[1][2] It also displays antibacterial activity against Gram-positive bacteria.[1][2]

Quantitative Data: Bioactivity

Table 2: In Vitro Biological Activity of Burnettramic Acid A[1][2]

Organism/Cell Line	Activity (IC₅₀/MIC in μg/mL)
Candida albicans	0.5
Saccharomyces cerevisiae	0.2
Bacillus subtilis	2.3
Staphylococcus aureus	5.9
Murine Myeloma (NS-1) cells	13.8
Neonatal Foreskin Fibroblasts (NFF)	>100

Related Compounds: The Burnettramic Acids



Further investigation of the secondary metabolome of Aspergillus species has led to the identification of several analogues of Burnettramic acid A, designated as Burnettramic acids C-E.[3][4] These compounds share the same core scaffold but differ in the oxygenation pattern of the pyrrolizidinedione moiety and the polyketide chain.

Table 3: Structures of the Burnettramic Acids[3][4]

Compound	Molecular Formula	Key Structural Differences from Burnettramic Acid A
Burnettramic Acid A	C41H71NO12	-
Burnettramic Acid C	C41H71NO11	Dehydroxylation at C-4' of the pyrrolizidinedione moiety.
Burnettramic Acid D	C41H69NO12	Additional double bond in the polyketide chain.
Burnettramic Acid E	C41H69NO11	Dehydroxylation at C-4' and an additional double bond.

Biosynthesis

The biosynthetic gene cluster (BGC) responsible for the production of Burnettramic acid A, designated as the bua cluster, has been identified in the genome of Aspergillus burnettii.[1][2] The cluster contains a key hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene (buaA), along with genes encoding tailoring enzymes such as a hydroxylase (buaE) and a glycosyltransferase.[1][2]

The role of the bua cluster was confirmed through heterologous expression in Aspergillus nidulans.[1][2] This powerful technique involves transferring the gene cluster from the native producer into a model host organism, which then produces the compound of interest.

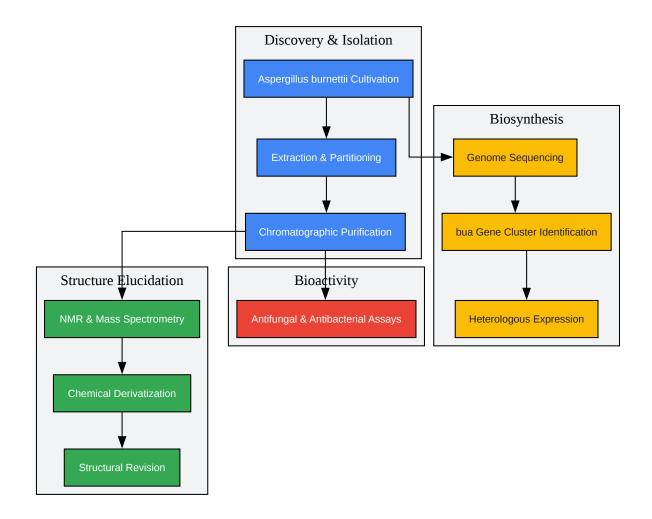
Experimental Protocols: Heterologous Expression

Gene Cluster Cloning: The bua gene cluster was amplified from the genomic DNA of A.
burnettii and cloned into an expression vector.



- Fungal Transformation: The expression vector containing the bua cluster was introduced into protoplasts of Aspergillus nidulans.
- Cultivation and Analysis: The transformed A. nidulans strains were cultivated, and the culture extracts were analyzed by LC-MS to confirm the production of Burnettramic acid A.

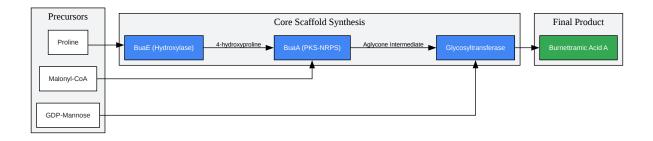
Visualizations



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Caption: Experimental workflow for the discovery and characterization of Burnettramic acid A.



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Caption: Proposed biosynthetic pathway of Burnettramic acid A.

Conclusion and Future Perspectives

Burnettramic acid A represents a significant discovery in the field of natural product chemistry. Its novel chemical structure and potent antifungal activity make it a promising candidate for further preclinical development. The successful elucidation of its biosynthetic pathway and its production through heterologous expression open up avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties. Further studies are warranted to investigate its mechanism of action, in vivo efficacy, and toxicological profile. The ongoing exploration of the secondary metabolome of Aspergillus burnettii and other rare fungal species is likely to yield more novel and bioactive compounds, contributing to the fight against infectious diseases.

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